molecular formula C11H28N4 B1608446 N,N-Bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine CAS No. 71326-30-2

N,N-Bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine

Cat. No.: B1608446
CAS No.: 71326-30-2
M. Wt: 216.37 g/mol
InChI Key: NDYOVCQABQIDNF-UHFFFAOYSA-N
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Description

N,N-Bis(3-aminopropyl)-N’,N’-dimethylpropane-1,3-diamine: is a linear polyamine with the molecular formula C9H24N4. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its ability to form stable complexes with metal ions and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(3-aminopropyl)-N’,N’-dimethylpropane-1,3-diamine typically involves the reaction of 1,3-dibromopropane with N,N-dimethyl-1,3-propanediamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include the use of catalysts to enhance the reaction rate and selectivity. The final product is often subjected to rigorous quality control measures to ensure its purity and performance in various applications.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(3-aminopropyl)-N’,N’-dimethylpropane-1,3-diamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, N,N-Bis(3-aminopropyl)-N’,N’-dimethylpropane-1,3-diamine is used as a ligand in coordination chemistry. It forms stable complexes with metal ions, which are useful in catalysis and material science.

Biology: In biological research, this compound is used to study the interactions between polyamines and nucleic acids. It is also employed in the synthesis of polyamine analogs, which have potential therapeutic applications.

Medicine: In medicine, derivatives of this compound are being investigated for their potential use as anticancer agents. The ability of polyamines to modulate cellular functions makes them attractive targets for drug development.

Industry: In industrial applications, N,N-Bis(3-aminopropyl)-N’,N’-dimethylpropane-1,3-diamine is used in the production of epoxy resins, adhesives, and coatings. Its ability to enhance the mechanical properties and durability of these materials makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N,N-Bis(3-aminopropyl)-N’,N’-dimethylpropane-1,3-diamine involves its interaction with cellular components such as nucleic acids and proteins. The compound can bind to DNA and RNA, stabilizing their structures and influencing gene expression. It also interacts with enzymes and receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

  • N,N-Bis(3-aminopropyl)-1,3-propanediamine
  • N,N’-Bis(2-aminoethyl)-1,3-propanediamine
  • Tris(3-aminopropyl)amine
  • Diethylenetriamine
  • Tetraethylenepentamine

Uniqueness: N,N-Bis(3-aminopropyl)-N’,N’-dimethylpropane-1,3-diamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its role as a versatile building block in synthetic chemistry distinguish it from other similar compounds. Additionally, its applications in various fields, including medicine and industry, highlight its versatility and importance.

Properties

IUPAC Name

N'-(3-aminopropyl)-N'-[3-(dimethylamino)propyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H28N4/c1-14(2)8-5-11-15(9-3-6-12)10-4-7-13/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYOVCQABQIDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H28N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70991658
Record name N~1~,N~1~-Bis(3-aminopropyl)-N~3~,N~3~-dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70991658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71326-30-2
Record name N1,N1-Bis(3-aminopropyl)-N3,N3-dimethyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71326-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071326302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~1~-Bis(3-aminopropyl)-N~3~,N~3~-dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70991658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.463
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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